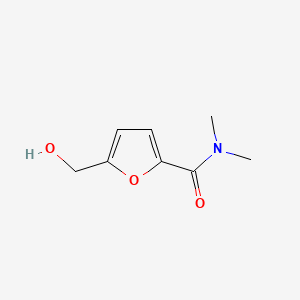
5-(HYDROXYMETHYL)-N,N-DIMETHYL-2-FURAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide: is an organic compound that features a furan ring substituted with a hydroxymethyl group and a carboxamide group
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through chemical modifications.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide typically involves the reaction of 5-(Hydroxymethyl)furfural with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic conversion of biomass-derived 5-(Hydroxymethyl)furfural. This process involves the dehydration of hexoses, such as glucose or fructose, to produce 5-(Hydroxymethyl)furfural, which is then reacted with N,N-dimethylamine to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide can undergo oxidation reactions to form various products, including carboxylic acids and aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl group or the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Substituted furan derivatives
Vergleich Mit ähnlichen Verbindungen
5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide, known for its role in biomass conversion.
5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity but different applications.
5-(Ethoxymethyl)furfural: An ether derivative used in various chemical processes.
Uniqueness: 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is unique due to its combination of a hydroxymethyl group and a carboxamide group on the furan ring. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in different fields .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHXHFVSLGYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672469 |
Source


|
| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211764-32-7 |
Source


|
| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
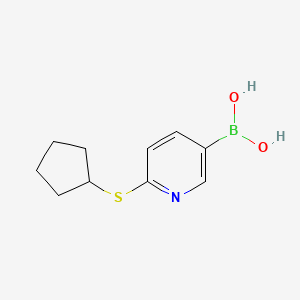
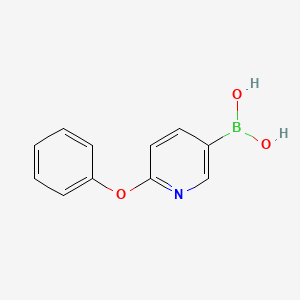
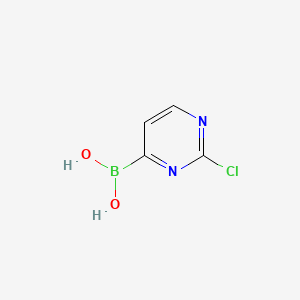
![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)
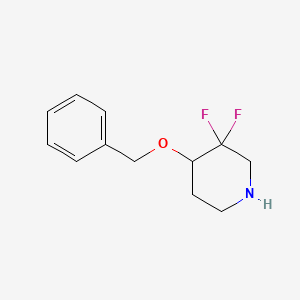
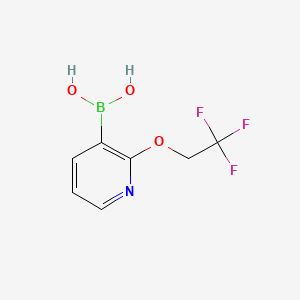
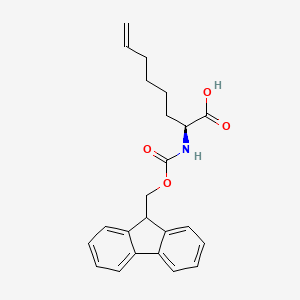
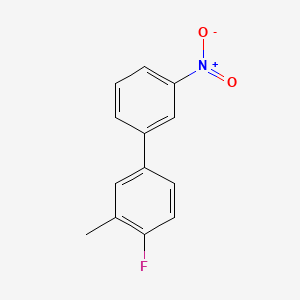
![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)
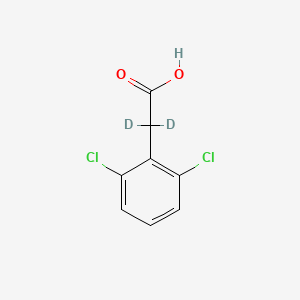
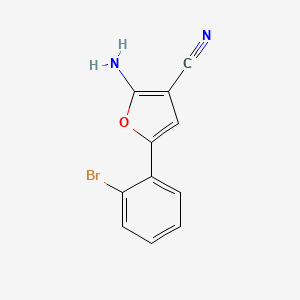
![7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/new.no-structure.jpg)
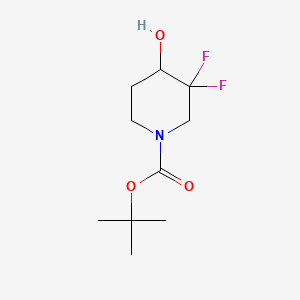
![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)
